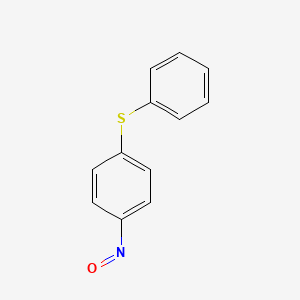

Benzene, 1-nitroso-4-(phenylthio)-

Description

Properties

CAS No. |

83504-80-7 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

1-nitroso-4-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H9NOS/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H |

InChI Key |

ZJJZKULIQWNROF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitroso-4-(phenylthio)- can be achieved through several methods. One common approach involves the reduction of nitro compounds or the oxidation of amino precursors. The direct nitrosation of aromatic compounds is also a viable method. For instance, the reaction of diphenylmercury with nitrosyl bromide (NOBr) can yield nitroso compounds .

Industrial Production Methods: Industrial production of Benzene, 1-nitroso-4-(phenylthio)- typically involves optimized classical synthetic pathways. These methods often include the use of specific reagents and conditions to ensure high yield and purity. Solvent-free solid-state preparative methods combined with purification techniques are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitroso-4-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso or phenylthio groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (HCl) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-nitroso-4-(phenylthio)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s nitroso group is involved in cellular signaling processes.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-nitroso-4-(phenylthio)- involves its interaction with molecular targets through its nitroso and phenylthio groups. The nitroso group can participate in redox reactions, influencing cellular signaling pathways. The phenylthio group can interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Nitro-4-(phenylthio)benzene

- CAS No.: 952-97-6

- Molecular Formula: C₁₂H₉NO₂S

- Molecular Weight : 231.27 g/mol

- Synonyms: 4-Nitrodiphenyl sulfide, p-Nitrophenyl phenyl sulfide, NSC 87341 .

Structural Features: The compound consists of a benzene ring with a nitro (-NO₂) group at position 1 and a phenylthio (-S-C₆H₅) group at position 4. The para-substitution pattern creates a planar, conjugated system that enhances stability and influences electronic properties.

Key Properties :

- Boiling Point : 561.40 K (estimated at 13.30 kPa) .

- Thermodynamic Data :

- Spectroscopic Data : Mass spectrometry and 3D structural data are available via NIST .

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related compounds:

Key Comparative Insights

Substituent Effects :

- Electronic Properties : The nitro group in 1-nitro-4-(phenylthio)benzene is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity toward nucleophilic substitution. In contrast, methyl or isopropyl groups (e.g., 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]benzene) donate electrons, reducing electrophilicity .

- Steric Effects : Bulky substituents like isopropyl (C(CH₃)₂) in CAS 200123-22-4 hinder molecular packing, lowering melting points compared to the parent compound .

Thermodynamic and Physical Properties :

- Boiling Points : The nitro and phenylthio groups in 1-nitro-4-(phenylthio)benzene contribute to a high boiling point (561.40 K), whereas smaller substituents (e.g., -F in 1-(ethylthio)-4-fluorobenzene) reduce boiling points significantly (411 K) .

- Lipophilicity : Compounds with alkyl chains (e.g., 1-methyl-4-[[(4-nitrophenyl)methyl]thio]benzene) exhibit higher logP values, making them suitable for hydrophobic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.